![molecular formula C18H16O4 B2605404 (Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 859137-01-2](/img/structure/B2605404.png)
(Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
“(Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one” is an organic compound . It belongs to the class of natural phenolic compounds.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A diverse range of chalcone and aurone derivatives was designed and synthesized, and both motifs were evaluated as potent inhibitors of alkaline phosphatases (APs) .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . The 1-benzofuran-one unit is in a planar conformation. The conformation around the C=C double bond is Z .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, “(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one” has a molecular weight of 268.26 and a molecular formula of C16H12O4 .Scientific Research Applications
Hydrophobic Metal-Organic Frameworks
One study focuses on a metal-organic framework, demonstrating exceptional hydrophobicity and potential applications in adsorption and separation processes. This framework exhibits a large surface area and uniform pore size, making it suitable for adsorbing organic molecules while being highly resistant to water adsorption. Such properties are crucial for applications in gas storage, separation technologies, and catalysis (He et al., 2015).
Antimicrobial and Antitumor Agents
Compounds structurally related to (Z)-6-ethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, isolated from marine and fungal sources, have shown moderate antimicrobial and antitumor activities. Such findings suggest potential pharmaceutical applications for benzofuran derivatives in developing new therapeutic agents (Xia et al., 2011).
Synthesis and Chemical Applications
Several studies have explored the synthesis and reactivity of benzofuran derivatives, revealing their potential in creating various chemical compounds. This includes the development of novel synthetic routes and the exploration of their reactions with different chemical agents, which could be relevant for the synthesis of materials with specific properties or for further chemical studies (Mérour & Cossais, 1991).
Optical and Material Science Applications
Research on benzofuran derivatives has also delved into their optical properties, including fluorescence and photophysical behavior. These compounds show promise in applications such as optical sensors, organic light-emitting diodes (OLEDs), and other electronic devices. Their ability to exhibit different behaviors under various conditions makes them versatile candidates for advanced material science applications (Roh et al., 2009).
Antioxidant Properties
The antioxidant activity of benzofuran derivatives has been studied, indicating their potential in combating oxidative stress. Such properties are valuable for developing protective agents against oxidative damage in biological systems, which could have implications in healthcare and food preservation (Ezzatzadeh & Hossaini, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-14-8-9-15-16(11-14)22-17(18(15)19)10-12-4-6-13(20-2)7-5-12/h4-11H,3H2,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNZJVAIPRWUNW-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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